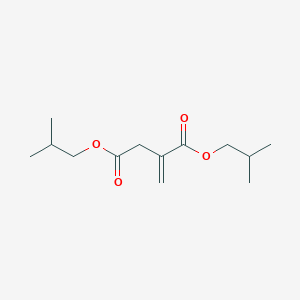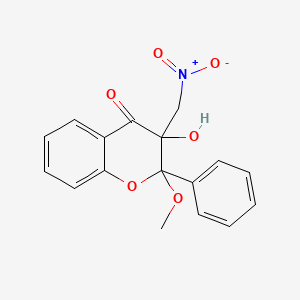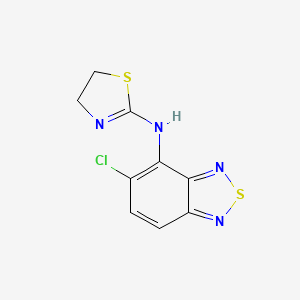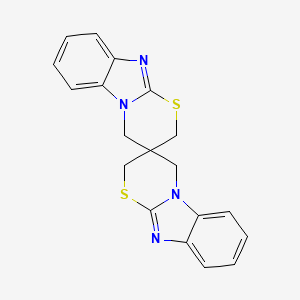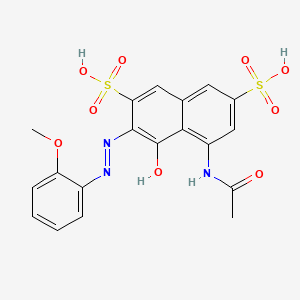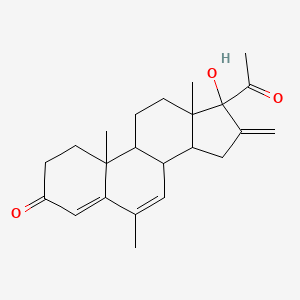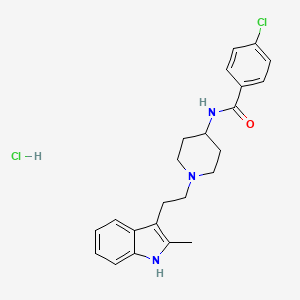
4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a benzamide core, a piperidine ring, and an indole moiety, making it a subject of interest for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and piperidine intermediates are coupled using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and lutidine to form the desired product.
Chlorination: The final step involves the chlorination of the benzamide moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is particularly interesting due to its presence in many natural products and pharmaceuticals.
Medicine
Medically, 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperidine ring could influence its binding affinity and selectivity. The benzamide group may also play a role in its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide
- 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)acetamide
Uniqueness
Compared to similar compounds, 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is unique due to the presence of the 2-methyl group on the indole ring. This modification can significantly alter its biological activity and pharmacological profile, making it a distinct entity in medicinal chemistry research.
Properties
CAS No. |
35631-01-7 |
|---|---|
Molecular Formula |
C23H27Cl2N3O |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-chloro-N-[1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H26ClN3O.ClH/c1-16-20(21-4-2-3-5-22(21)25-16)12-15-27-13-10-19(11-14-27)26-23(28)17-6-8-18(24)9-7-17;/h2-9,19,25H,10-15H2,1H3,(H,26,28);1H |
InChI Key |
AMRNNFLWMKVTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3CCC(CC3)NC(=O)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
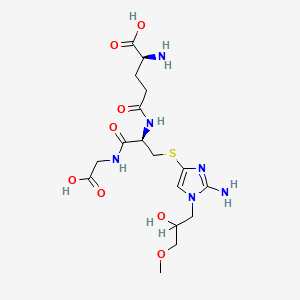
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
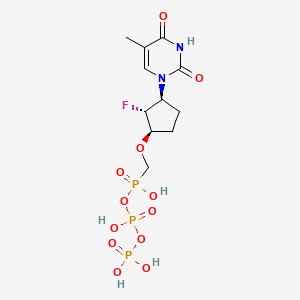
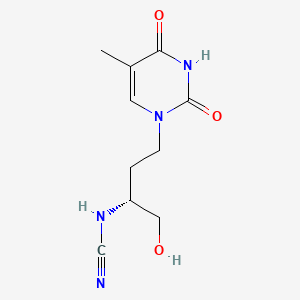
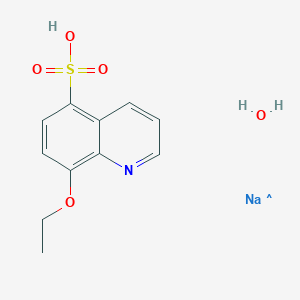
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)
